molecular formula C6H12ClNO3 B6166865 methyl 2-amino-4-oxopentanoate hydrochloride CAS No. 89531-56-6

methyl 2-amino-4-oxopentanoate hydrochloride

Cat. No. B6166865
CAS RN: 89531-56-6
M. Wt: 181.6
InChI Key:
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Description

Methyl 2-amino-4-oxopentanoate hydrochloride (M2AOPH) is an organic compound that has been used in scientific research for its unique properties and potential applications. M2AOPH is an amino acid derivative, which is a type of organic compound that contains both an amine group and a carboxylic acid group. It has been studied for its biochemical and physiological effects and has been used in a wide range of laboratory experiments.

Scientific Research Applications

Methyl 2-amino-4-oxopentanoate hydrochloride has been used in a wide range of scientific research applications. It has been used as an inhibitor of enzymes, as an agonist in receptor studies, and as a tool to study the structure and function of proteins. It has also been used in studies of cell signaling pathways, as well as in studies of the biochemical and physiological effects of drugs.

Mechanism of Action

Methyl 2-amino-4-oxopentanoate hydrochloride acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It also acts as an agonist by binding to a receptor and activating its response. methyl 2-amino-4-oxopentanoate hydrochloride can also bind to proteins and alter their structure and function.
Biochemical and Physiological Effects
methyl 2-amino-4-oxopentanoate hydrochloride has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on enzymes and can affect the activity of various proteins. It has also been found to have an effect on cell signaling pathways and can affect the activity of various hormones.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-oxopentanoate hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a very stable compound and can be stored for long periods of time. However, it is important to note that methyl 2-amino-4-oxopentanoate hydrochloride can have toxic effects and should be used with caution in laboratory experiments.

Future Directions

Methyl 2-amino-4-oxopentanoate hydrochloride has potential applications in a wide range of scientific research areas. It could be used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs. It could also be used to study the effects of environmental toxins on cells and organisms. Additionally, it could be used in the development of novel drugs and therapies. Finally, it could be used to study the effects of genetic mutations and the development of diseases.

Synthesis Methods

Methyl 2-amino-4-oxopentanoate hydrochloride is synthesized through a reaction of 2-amino-4-oxopentanoic acid with hydrochloric acid. The reaction proceeds with the formation of a hydrochloride salt, which is the methyl 2-amino-4-oxopentanoate hydrochloride product. The synthesis of methyl 2-amino-4-oxopentanoate hydrochloride is a simple process and can be done in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-4-oxopentanoate hydrochloride involves the reaction of ethyl acetoacetate with methylamine followed by hydrolysis and acidification to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with excess methylamine in ethanol at room temperature to yield methyl 2-amino-4-oxopentanoate.", "Step 2: The reaction mixture is then hydrolyzed with sodium hydroxide in water to yield the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then acidified with hydrochloric acid to yield the final product, methyl 2-amino-4-oxopentanoate hydrochloride." ] }

CAS RN

89531-56-6

Product Name

methyl 2-amino-4-oxopentanoate hydrochloride

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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